Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to (R)-N-Boc-2-phenylpyrrolidine: Properties, Synthesis, and Applications
Abstract
(R)-N-Boc-2-phenylpyrrolidine is a cornerstone chiral building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and asymmetric catalysis. Its rigid pyrrolidine scaffold, combined with the stereodirecting influence of the C2-phenyl group and the synthetically versatile Boc-protecting group, makes it a precursor of choice for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, detailed and validated protocols for its synthesis and characterization, and a discussion of its pivotal role in the stereoselective construction of quaternary carbon centers. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Core Physicochemical and Structural Properties
(R)-N-Boc-2-phenylpyrrolidine, systematically named tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, is a white to off-white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily removable under acidic protocols.[2][3] This orthogonality is crucial for multi-step synthetic campaigns. The phenyl group at the chiral C2 position is not merely a structural component; it plays a critical role in directing stereochemical outcomes in subsequent transformations by providing steric bulk and influencing the conformation of the pyrrolidine ring.
Table 1: Physicochemical Properties of (R)-N-Boc-2-phenylpyrrolidine
| Property | Value | Source(s) |
| CAS Number | 174311-02-5 | [4][5][6] |
| Molecular Formula | C₁₅H₂₁NO₂ | [4][5] |
| Molecular Weight | 247.33 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 62-66 °C | N/A |
| Boiling Point | 355.7±25.0 °C (Predicted) | N/A |
| Optical Rotation ([α]²⁰/D) | -55 to -61° (c=1 in CHCl₃) | N/A |
| IUPAC Name | tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | [4] |
Synthesis and Purification Protocol
The synthesis of (R)-N-Boc-2-phenylpyrrolidine is typically achieved in a two-step sequence starting from the commercially available (R)-5-phenylpyrrolidin-2-one. This involves the reduction of the lactam to the corresponding amine, followed by the protection of the secondary amine with a Boc group.
Step 1: Synthesis of (R)-2-phenylpyrrolidine (Precursor)
The conversion of the lactam to the pyrrolidine is a classic reduction reaction. Lithium aluminum hydride (LAH) is the reagent of choice due to its high reactivity and efficacy in reducing amides and lactams.
Causality Behind Experimental Choices:
-
Reagent: LAH is a powerful, unselective reducing agent capable of reducing the carbonyl of the lactam without affecting the phenyl ring.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether that effectively solvates the LAH and is stable to the highly reactive reagent.
-
Temperature Control: The initial addition of LAH is performed at low temperatures (-5 to 5 °C) to moderate the highly exothermic reaction and prevent side reactions.[7] The reaction is then allowed to proceed at room temperature to ensure completion.[7]
-
Work-up: A careful, sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser work-up) is employed to quench the excess LAH and precipitate the aluminum salts as a filterable solid, simplifying purification.
Experimental Protocol:
-
To a stirred solution of (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in anhydrous tetrahydrofuran (800 mL) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C.[7]
-
Add lithium aluminum hydride (23.6 g, 0.62 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (24 mL), 15% aqueous NaOH (24 mL), and finally water (72 mL).
-
Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the combined filtrate under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil (approx. 30 g, 81% yield).[7] The crude product is often of sufficient purity for the next step.
Step 2: N-Boc Protection
The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and proceeds under mild conditions.[8]
Causality Behind Experimental Choices:
-
Reagent: Boc₂O is the standard reagent for Boc protection. It is an electrophilic source of the "Boc⁺" group and reacts cleanly with nucleophilic amines.
-
Solvent & Base: The reaction is often run in a biphasic system (e.g., THF/water) with a mild inorganic base like NaHCO₃, or in an organic solvent like THF or CH₂Cl₂ with an organic base like triethylamine (Et₃N).[9] The base neutralizes the acidic co-product (t-BuOH and CO₂ form carbonic acid derivatives), driving the reaction to completion.
-
Purification: A standard aqueous work-up removes the base and water-soluble byproducts. The final product is typically purified by flash chromatography to remove any unreacted starting material and impurities.
Experimental Protocol:
-
Dissolve the crude (R)-2-phenylpyrrolidine (30 g, ~0.20 mol) in tetrahydrofuran (300 mL).
-
Add a saturated aqueous solution of sodium bicarbonate (300 mL).
-
Cool the biphasic mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 53.5 g, 0.24 mol) in THF (100 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously overnight.[9]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-N-Boc-2-phenylpyrrolidine as a white solid.
Spectroscopic and Analytical Characterization
Structural confirmation and purity analysis are essential validation steps. The following data are characteristic of the final product.
Table 2: Representative Spectroscopic Data
| Technique | Observation |
| ¹H NMR | Phenyl Protons: ~7.2-7.4 ppm (m, 5H). CH-Ph: ~4.9 ppm (dd, 1H). N-CH₂: ~3.4-3.6 ppm (m, 2H). Ring CH₂: ~1.8-2.2 ppm (m, 4H). Boc (t-Butyl): ~1.4 ppm (s, 9H). Note: Rotamers due to restricted C-N bond rotation may cause peak broadening or duplication.[10] |
| ¹³C NMR | C=O (Boc): ~154 ppm. Aromatic Carbons: ~125-145 ppm. C-O (Boc): ~79 ppm. CH-Ph: ~60 ppm. Pyrrolidine Carbons: ~24, 34, 47 ppm. CH₃ (Boc): ~28 ppm. |
| MS (ESI+) | m/z 248.16 ([M+H]⁺), 192.10 ([M-tBu+H]⁺), 148.11 ([M-Boc+H]⁺).[11] |
| IR (KBr) | ~2970 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1400 cm⁻¹ (C-N stretch). |
| Chiral HPLC | Used to confirm enantiomeric excess (ee%) is >99%. |
Key Applications in Asymmetric Synthesis
(R)-N-Boc-2-phenylpyrrolidine is a premier substrate for generating α-functionalized pyrrolidines containing a quaternary stereocenter, which are valuable motifs in pharmaceuticals.[10][12]
Asymmetric Lithiation and Electrophilic Trapping
The most powerful application involves the enantioselective deprotonation of the C2-proton (adjacent to the nitrogen and phenyl group) and subsequent reaction with an electrophile. This sequence creates a new C-C bond at a quaternary center with exceptional stereocontrol.
Mechanistic Rationale: The process, pioneered by researchers like O'Brien, Coldham, and Campos, relies on a kinetic resolution driven by a chiral ligand.[10][13][14]
-
Deprotonation: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is complexed with a chiral diamine ligand, most commonly (-)-sparteine.
-
Chiral Recognition: This chiral complex selectively abstracts the C2 proton, generating a configurationally stable α-lithio species. The stability is enhanced by chelation of the lithium to the carbamate oxygen.
-
Transmetalation (Optional but Common): The organolithium species is often transmetalated with a metal salt like zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc reagent. This step is crucial for subsequent palladium-catalyzed cross-coupling reactions (Negishi coupling).[15][16]
-
Electrophilic Quench: The resulting organometallic nucleophile reacts with a wide range of electrophiles (e.g., alkyl halides, aryl halides via cross-coupling) to install a new substituent at the C2 position, locking in the quaternary stereocenter.[13]
This methodology provides a reliable and highly enantioselective route to a class of compounds that are otherwise challenging to synthesize. It has been applied to the total synthesis of several natural products and pharmaceutical targets.[13]
Safety and Handling
(R)-N-Boc-2-phenylpyrrolidine is classified as a hazardous substance and requires careful handling.
-
GHS Classification: Danger. H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
(R)-N-Boc-2-phenylpyrrolidine is more than a simple chiral amine derivative; it is a sophisticated synthetic tool. Its well-defined physical and chemical properties, coupled with robust and scalable synthetic protocols, make it a reliable component in the synthetic chemist's arsenal. Its true power is realized in its application to asymmetric synthesis, where it serves as a prochiral substrate for the creation of complex, enantioenriched molecules featuring quaternary stereocenters. A thorough understanding of its handling, reactivity, and the causality behind its synthetic transformations enables researchers to effectively and safely deploy it in the pursuit of novel chemical entities.
References
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PubChem. (R)-N-Boc-2-phenylpyrrolidine. National Center for Biotechnology Information. [Link]
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Binder, J. T., & Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(31), 11502–11505. [Link]
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PubChemLite. (r)-n-boc-2-phenylpyrrolidine (C15H21NO2). [Link]
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Binder, J. T., & Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
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Schramm, H., et al. (2009). Supporting Information for: Synthesis of N-Protected 3-Azabicyclo[3.3.0]oct-6-en-7-ones. Beilstein Journals. [Link]
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Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. The Journal of Organic Chemistry, 71(20), 7873-7880. [Link]
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Sheikh, N. S., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. SciSpace. [Link]
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